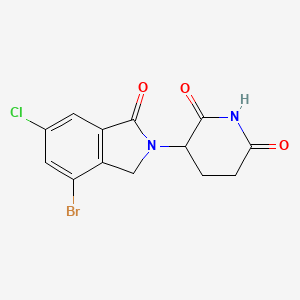
3-(4-Bromo-6-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione typically involves multiple steps, including the formation of the isoindolinone core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of bromine or chlorine.
Scientific Research Applications
3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a lenalidomide analog, it is likely to modulate the activity of certain proteins and enzymes involved in cell signaling and immune response . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A well-known drug used to treat multiple myeloma and other conditions.
Thalidomide: Another related compound with similar structural features and biological activities.
Pomalidomide: A derivative of thalidomide with enhanced potency and efficacy in certain therapeutic applications.
Uniqueness
3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H10BrClN2O3 |
|---|---|
Molecular Weight |
357.58 g/mol |
IUPAC Name |
3-(7-bromo-5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H10BrClN2O3/c14-9-4-6(15)3-7-8(9)5-17(13(7)20)10-1-2-11(18)16-12(10)19/h3-4,10H,1-2,5H2,(H,16,18,19) |
InChI Key |
ZDDFGTALELINQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















